molecular formula C8H12N4O B3019025 N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide CAS No. 2128697-94-7

N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide

Cat. No. B3019025
CAS RN: 2128697-94-7
M. Wt: 180.211
InChI Key: WODRAPPQJVVDOC-UHFFFAOYSA-N
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Description

“N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide” is a compound that contains a triazole ring. Triazoles are a group of five-membered rings that contain three nitrogen atoms and two carbon atoms . They are known for their versatile chemical properties and are used in various fields such as medicinal chemistry, agriculture, and material science .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Triazoles, for example, are known to undergo reactions such as N-alkylation, N-arylation, and various cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These properties include solubility, boiling point, melting point, and others .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some triazole derivatives are used as antifungal agents, and their mechanism of action involves inhibiting the enzyme lanosterol 14α-demethylase .

Safety and Hazards

The safety and hazards of a compound depend on its chemical structure and properties. Proper handling and disposal methods should be followed to ensure safety .

Future Directions

The future directions in the study of a compound depend on its potential applications. For triazole derivatives, research is being conducted in various fields such as medicinal chemistry, agriculture, and material science due to their versatile chemical properties .

properties

IUPAC Name

N-[2-(1-methyltriazol-4-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-3-8(13)9-5-4-7-6-12(2)11-10-7/h3,6H,1,4-5H2,2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODRAPPQJVVDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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